molecular formula C16H22N2O4 B153308 tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate CAS No. 343306-50-3

tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate

Cat. No. B153308
Key on ui cas rn: 343306-50-3
M. Wt: 306.36 g/mol
InChI Key: HURFXWYAABUPFZ-UHFFFAOYSA-N
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Patent
US06762300B2

Procedure details

0.58 g of bis(dibenzylideneacetone)palladium and 0.16 g of tri-tert-butylphosphine are added under nitrogen to 200 ml of toluene, and the resultant solution, which becomes dark red, is stirred at 20° for 30 minutes. 10 g of 5-bromo-2-hydroxybenzaldehyde, 10.2 g of tert-butyl 1-piperazinecarboxylate and 7.2 g of sodium tert-butoxide are then added. The mixture is stirred at 60° for 24 hours and cooled, 800 ml of water are added, and the mixture is extracted with 2×500 ml of ethyl acetate. The organic phases are combined and washed with 300 ml of water, and the solvent is removed at 30° under reduced pressure. The dark-orange oil which remains (11 g) is purified by chromatography (300 g of silica gel; MTB ether/heptane 5:1; 1.5 litres) leaving 7.8 g of pale-yellow crystals (51%), m.p. 84-86°; MS 306 (M+), 250 (100%), 233, 176, 164.
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0.58 g
Type
catalyst
Reaction Step Three
Quantity
0.16 g
Type
catalyst
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.Br[C:9]1[CH:10]=[CH:11][C:12]([OH:17])=[C:13]([CH:16]=1)[CH:14]=[O:15].[N:18]1([C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1.CC(C)([O-])C.[Na+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.O>[C:27]([O:26][C:24]([N:18]1[CH2:23][CH2:22][N:21]([C:9]2[CH:10]=[CH:11][C:12]([OH:17])=[C:13]([CH:16]=2)[CH:14]=[O:15])[CH2:20][CH2:19]1)=[O:25])([CH3:30])([CH3:28])[CH3:29] |f:3.4,5.6.7|

Inputs

Step One
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)O
Name
Quantity
10.2 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Name
Quantity
7.2 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.58 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
Name
Quantity
0.16 g
Type
catalyst
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
is stirred at 20° for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred at 60° for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with 2×500 ml of ethyl acetate
WASH
Type
WASH
Details
washed with 300 ml of water
CUSTOM
Type
CUSTOM
Details
the solvent is removed at 30° under reduced pressure
CUSTOM
Type
CUSTOM
Details
is purified by chromatography (300 g of silica gel; MTB ether/heptane 5:1; 1.5 litres)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C=1C=CC(=C(C=O)C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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